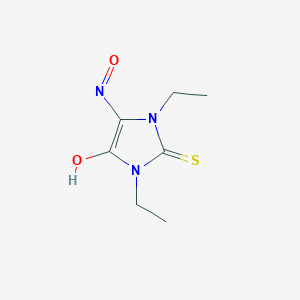![molecular formula C19H26N4OS B11602552 (5Z)-5-[4-(diethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11602552.png)
(5Z)-5-[4-(diethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮 是一种复杂的有机分子,在化学、生物学和医药等多个领域具有潜在应用。该化合物以其独特的结构为特征,包括噻唑环、哌嗪部分和二乙氨基取代的苄叉基团。
准备方法
合成路线和反应条件
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮 的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括在碱性条件下,将4-(二乙氨基)苯甲醛与2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮缩合。反应通常在乙醇或甲醇等溶剂中进行,并使用氢氧化钠或碳酸钾等碱来促进缩合反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。连续流合成和自动化反应器的使用等技术可以提高生产过程的效率。
化学反应分析
反应类型
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮: 可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,生成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致苄叉基团被还原。
取代: 该化合物可以发生亲核取代反应,特别是在二乙氨基处,使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾,酸性或碱性条件。
还原: 硼氢化钠,氢化铝锂,无水条件。
取代: 烷基卤化物,酰氯,极性非质子溶剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成氧化的噻唑衍生物,而还原会生成还原的苄叉化合物。
科学研究应用
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮: 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块,以及各种有机反应中的试剂。
生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性化合物的潜力。
医药: 探索其在治疗癌症和传染病等疾病方面的治疗潜力。
工业: 用于开发新材料,并作为化学过程中的催化剂。
作用机制
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会通过与酶或受体结合而发挥作用,从而调节其活性。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的分子靶标和途径可能因特定应用和环境而异。
相似化合物的比较
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮: 可以与类似化合物进行比较,例如:
乙酰乙酸乙酯: 一种在有机合成中使用的更简单的化合物,具有不同的官能团和反应性.
(5Z)-5-[4-(二乙氨基)苄叉]-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮 的独特性在于其官能团的特定组合及其潜在的生物活性,使其与其他类似化合物区别开来。
属性
分子式 |
C19H26N4OS |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H26N4OS/c1-4-22(5-2)16-8-6-15(7-9-16)14-17-18(24)20-19(25-17)23-12-10-21(3)11-13-23/h6-9,14H,4-5,10-13H2,1-3H3/b17-14- |
InChI 键 |
INOHWILEHIZNHB-VKAVYKQESA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11602478.png)
![7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602481.png)
![4-methyl-3-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B11602484.png)
![3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11602486.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11602493.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602497.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602500.png)
![(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11602513.png)
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602523.png)
![1-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11602527.png)
![(7Z)-3-(4-ethylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602535.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11602541.png)
![Butyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11602543.png)
